(S)-1-Methoxymethyl-propylamine

Description

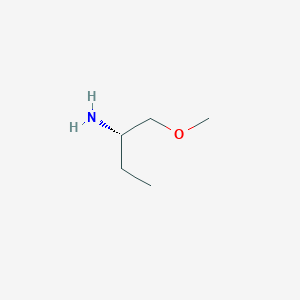

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-methoxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(6)4-7-2/h5H,3-4,6H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFODUGVXFNLBE-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310488 | |

| Record name | (2S)-1-Methoxy-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63493-29-8 | |

| Record name | (2S)-1-Methoxy-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63493-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-Methoxy-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 1 Methoxymethyl Propylamine

Asymmetric Synthesis Approaches

The creation of the single stereocenter in (S)-1-Methoxymethyl-propylamine necessitates the use of asymmetric synthesis. These methods can be broadly categorized into enantioselective catalytic routes, where a small amount of a chiral catalyst directs the stereochemical outcome, and diastereoselective pathways that utilize a chiral auxiliary temporarily attached to the substrate.

Enantioselective Catalytic Routes to this compound

Catalytic methods offer an efficient and atom-economical approach to chiral amine synthesis. By using a chiral catalyst, it is possible to generate large quantities of the desired enantiomer from a prochiral starting material.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of C=N and C=C double bonds. For the synthesis of this compound, this would typically involve the hydrogenation of a suitable prochiral imine or enamine precursor. The success of this method hinges on the selection of an appropriate chiral catalyst, often a transition metal complex with a chiral ligand. While a widely established method for chiral amine synthesis, specific examples detailing the asymmetric hydrogenation to yield this compound are not extensively documented in publicly available literature. The general approach would involve a precursor such as 1-methoxy-2-propanone imine, which would be hydrogenated in the presence of a chiral catalyst, for instance, a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand, to produce the target amine.

Asymmetric amination reactions introduce an amino group into a molecule enantioselectively. A prominent biocatalytic approach for a structurally related isomer, (S)-1-methoxy-2-propylamine, involves the asymmetric amination of methoxyacetone (B41198) using transaminases. researchgate.netgoogle.com This enzymatic method utilizes an amine donor to convert the ketone to the corresponding chiral amine with high enantioselectivity. researchgate.netgoogle.com While this specific transformation yields the regioisomer, the principle of biocatalytic asymmetric amination stands as a potent strategy that could potentially be adapted for the synthesis of this compound, should a suitable enzymatic system and precursor be identified.

Diastereoselective Synthetic Pathways Utilizing Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy involving chiral auxiliaries is the diastereoselective addition of a nucleophile to an imine or a related derivative bearing a chiral auxiliary. For instance, a chiral sulfinamide, such as tert-butanesulfinamide, can be condensed with a ketone or aldehyde to form a chiral N-sulfinylimine. yale.edu Subsequent addition of a nucleophile to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. For the synthesis of this compound, one could envision the reaction of a suitable organometallic reagent with a chiral imine derived from methoxyacetaldehyde (B81698) and a chiral auxiliary. After the addition, removal of the auxiliary would furnish the target chiral amine. While a powerful and versatile method, specific applications for the synthesis of this compound have not been detailed in the reviewed literature.

Stereoselective Transformations of Prochiral Precursors

The direct creation of the desired stereocenter from a prochiral starting material represents an efficient approach to this compound. One plausible method involves the asymmetric reduction of a corresponding ketoxime or imine. For instance, the reduction of 1-methoxy-2-propanone oxime using a chiral reducing agent could yield the target amine with a specific stereochemistry.

Visible light-promoted photoredox catalysis presents a modern technique for the stereoselective synthesis of unnatural α-amino acid derivatives, which could be adapted for the synthesis of chiral amines. nih.gov This method involves the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, offering a pathway to various α-amino acids. nih.gov

Synthesis from Naturally Occurring Chiral Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. whiterose.ac.uktcichemicals.com

Amino acids are a prime source of chirality. A potential route to this compound could start from a naturally occurring amino acid like L-alanine. The carboxylic acid functionality of L-alanine could be reduced to an alcohol, and the amino group protected. Subsequent methylation of the alcohol and deprotection would yield the target compound. While direct examples for this specific transformation are not prevalent in the searched literature, the general principle of using amino acids as chiral precursors is well-established. tcichemicals.com

Other natural products like terpenes or sugars can also serve as starting points. tcichemicals.com For instance, a chiral alcohol derived from the chiral pool could be converted to the corresponding amine with retention or inversion of stereochemistry, depending on the chosen synthetic route. A stereospecific substitution of an optically pure methanesulfonate (B1217627) with an amine source can proceed with inversion of the configuration at the chiral center. nih.gov

Classical Synthetic Routes with Chiral Resolution

Classical resolution involves the synthesis of a racemic mixture of the target compound, followed by the separation of the enantiomers. wikipedia.org

The racemic mixture of 1-Methoxymethyl-propylamine can be synthesized and then separated into its constituent enantiomers using chiral chromatography. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The racemic amine is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.

A widely used method for resolving racemic amines is the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction creates a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgnih.gov

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. libretexts.org Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org Common chiral resolving agents for amines include tartaric acid and camphorsulfonic acid. wikipedia.org The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent used for crystallization, and the temperature. utm.my

| Resolving Agent Type | Example | Application |

| Chiral Acid | (+)-Tartaric Acid | Forms diastereomeric salts with racemic amines. libretexts.org |

| Chiral Acid | Camphorsulfonic Acid | Used to form diastereomeric salts with chiral amines. wikipedia.org |

| Chiral Base | Brucine, Strychnine | Naturally occurring bases used for resolving chiral acids. libretexts.org |

| Chiral Base | (R)-1-Phenylethylamine | Synthetic amine used for resolving chiral acids. libretexts.org |

The selection of an appropriate resolving agent and crystallization solvent is crucial for a successful resolution and is often determined empirically. wikipedia.orgutm.my

Protecting Group Chemistry in the Synthesis of this compound

The strategic use of protecting groups is fundamental in the multi-step synthesis of molecules with multiple functional groups. wikipedia.orgorganic-chemistry.org For a target molecule like this compound, the primary amine is a nucleophilic and basic site, while the ether is generally stable but can be sensitive to certain acidic conditions. masterorganicchemistry.comresearchgate.net Protecting group strategies allow chemists to control the reactivity of the amine group while other parts of the molecule are being modified.

The primary amine in this compound is a highly reactive functional group. researchgate.net To prevent unwanted side reactions during synthesis, such as alkylation or acylation, the amine must be protected. researchgate.net Carbamates are the most common and effective class of protecting groups for amines because they are easy to install, stable under a variety of reaction conditions, and can be removed selectively without affecting other functional groups like amides or ethers. wikipedia.orgmasterorganicchemistry.com

Common amine protecting groups that would be suitable for a synthesis of this compound include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability to many reagents and its ease of removal under acidic conditions (e.g., with trifluoroacetic acid, TFA) that would likely leave the methoxymethyl ether intact. masterorganicchemistry.com

Carboxybenzyl (Cbz or Z): The Cbz group is another popular choice, offering stability to both acidic and basic conditions. Its key advantage is that it can be removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild method that is compatible with most other functional groups, including ethers. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its sensitivity to basic conditions (e.g., piperidine), while being stable to acid and hydrogenation. wikipedia.orgmasterorganicchemistry.com This allows for an "orthogonal" protection strategy, where different protecting groups can be removed independently of one another. organic-chemistry.orgmasterorganicchemistry.com For instance, if another part of the molecule was protected with an acid-labile group, the Fmoc group on the amine could be removed without affecting the other group.

Table 1: Common Amine Protecting Groups and Their Manipulation

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic Acid - TFA, HCl) masterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) masterorganicchemistry.com |

In the target molecule, this compound, the methoxymethyl group is a permanent part of the structure, not a protecting group to be removed. However, ether protecting group strategies are highly relevant to its synthesis. A plausible synthetic route would involve the formation of this ether linkage from a precursor alcohol, such as (S)-2-aminobutan-1-ol. In this scenario, the amine group would first be protected, as discussed previously. Subsequently, the hydroxyl group would be converted to the methoxymethyl ether.

This conversion is typically achieved by deprotonating the alcohol with a base (like sodium hydride, NaH) and then reacting the resulting alkoxide with a methylating agent. Alternatively, methods using methoxymethyl chloride (MOM-Cl) could be employed, though this reagent's use is sometimes avoided. masterorganicchemistry.com

The stability of the newly formed ether linkage is a critical consideration during the final deprotection of the amine. The methoxymethyl ether itself is an acetal (B89532) and is generally stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation. masterorganicchemistry.comlibretexts.org This makes it compatible with the removal of Cbz (hydrogenolysis) or Fmoc (base) protecting groups from the amine. However, it is sensitive to acidic conditions, which are used to remove groups like Boc. masterorganicchemistry.comlibretexts.org Therefore, if a Boc group is used to protect the amine, the deprotection step must be carefully controlled with mild acidic conditions to avoid cleavage of the desired methoxymethyl ether. masterorganicchemistry.com

In more complex syntheses that might start from a precursor with multiple hydroxyl groups, orthogonal ether protecting groups could be employed. For example, a more robust silyl (B83357) ether, like a tert-Butyldimethylsilyl (TBDMS) group, could be used to protect one alcohol while another is converted to the methoxymethyl ether. libretexts.org The TBDMS group is stable to the conditions needed for many transformations but can be selectively removed using a fluoride (B91410) source (like TBAF) without affecting the methoxymethyl ether. libretexts.org

Table 2: Representative Alcohol Protecting Groups and Orthogonality

| Protecting Group | Abbreviation | Key Stability Features | Deprotection Conditions | Orthogonality with Amine Groups |

| Methoxymethyl Ether | MOM | Stable to base and hydrogenolysis; labile to acid. masterorganicchemistry.comlibretexts.org | Acid (e.g., HCl in MeOH) masterorganicchemistry.com | Compatible with Cbz and Fmoc removal. Requires careful conditions for Boc removal. |

| Benzyl Ether | Bn | Stable to acid and base. libretexts.org | Catalytic Hydrogenolysis (H₂, Pd/C) | Not orthogonal with Cbz group. Orthogonal to Boc and Fmoc. |

| tert-Butyldimethylsilyl Ether | TBDMS | Stable to base and hydrogenolysis; labile to acid and fluoride. libretexts.org | Fluoride ion (e.g., TBAF) or acid. libretexts.org | Orthogonal to Cbz and Fmoc. Can be removed simultaneously with Boc under acidic conditions. |

Stereochemical Investigations and Control in S 1 Methoxymethyl Propylamine Research

Determination of Absolute Configuration

The assignment of the precise three-dimensional arrangement of substituents at a stereocenter, known as the absolute configuration, is a fundamental requirement in stereochemical studies. For (S)-1-Methoxymethyl-propylamine, this involves unequivocally establishing the 'S' configuration at its chiral carbon atom.

Spectroscopic Methods for Absolute Configuration Assignment

Spectroscopic techniques are powerful, non-destructive tools for elucidating the absolute configuration of chiral molecules. While standard NMR and IR spectroscopy confirm the connectivity of a molecule, specialized chiroptical spectroscopic methods are required to determine its absolute stereochemistry.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimentally obtained VCD spectrum of 1-Methoxymethyl-propylamine with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be confidently assigned.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a similar technique that operates in the UV-visible region of the electromagnetic spectrum. It is particularly useful for molecules containing chromophores. While this compound itself lacks a strong chromophore, derivatization with a chromophoric auxiliary can make its stereocenter amenable to ECD analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): The absolute configuration of chiral amines can be determined using NMR spectroscopy after derivatization with a chiral reagent. wikipedia.org For this compound, reaction with a CDA, such as Mosher's acid or its derivatives, would yield a pair of diastereomers. The differing spatial environments of the protons in these diastereomers would lead to distinguishable chemical shifts in the ¹H NMR spectrum, allowing for the assignment of the absolute configuration based on established models. nih.gov

A modern approach involves the use of fluorine-containing CDAs and ¹⁹F NMR spectroscopy, which often provides clearer signal separation and allows for a more straightforward determination of absolute configuration by comparing experimental and DFT-calculated chemical shift differences. nih.govlibretexts.org

Chemical Derivatization for X-ray Crystallographic Analysis

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. youtube.com However, obtaining suitable crystals of a low molecular weight, liquid amine like this compound can be challenging. To overcome this, chemical derivatization is employed to introduce functionalities that promote crystallization.

The primary amine group of this compound can be reacted with a variety of reagents to form solid, crystalline derivatives such as amides, sulfonamides, or ureas. The ideal derivatizing agent would be one that readily forms a well-ordered crystal lattice. For example, reaction with a heavy-atom-containing acyl chloride (e.g., p-bromobenzoyl chloride) can facilitate the crystallographic analysis and the determination of the absolute configuration via the anomalous dispersion effect.

| Derivative | Crystallization Potential | Analytical Advantage |

| N-(p-Bromobenzoyl)-(S)-1-methoxymethyl-propylamine | High | Presence of a heavy atom (Br) for unambiguous assignment of absolute configuration. |

| N-(Phenylsulfonyl)-(S)-1-methoxymethyl-propylamine | Moderate to High | Often yields stable, crystalline solids. |

| (S)-1-Methoxymethyl-propylammonium salt with a chiral acid | Moderate | Formation of a diastereomeric salt can aid in both resolution and crystallographic analysis. |

| This table is illustrative, showing potential derivatization strategies for crystallographic analysis. |

Conformational Analysis and Stereochemical Stability

The stereochemical character of this compound is not solely defined by its absolute configuration but also by the dynamic behavior of its structure, including its conformational preferences and the stability of its chiral center.

Computational Studies of Conformational Preferences

This compound possesses multiple rotatable single bonds, leading to a variety of possible conformations. Computational chemistry provides a powerful means to investigate the relative energies of these conformers and to identify the most stable, low-energy structures.

Using methods like Density Functional Theory (DFT), the potential energy surface of the molecule can be scanned by systematically rotating the key dihedral angles (e.g., C-C and C-O bonds). These calculations can reveal the preferred spatial arrangements of the methoxymethyl and ethyl groups relative to the amino group. Such studies on analogous heteroaromatic ethers have shown strong conformational preferences that influence their chemical behavior. nih.gov For this compound, it is expected that steric and electronic effects (such as gauche interactions and dipole-dipole interactions) will govern the conformational landscape.

| Dihedral Angle | Rotation | Predicted Low-Energy Conformations |

| H₂N-C-C-CH₃ | C-C bond of the propyl chain | Staggered conformations (gauche and anti) are expected to be lower in energy than eclipsed conformations. |

| H₂N-C-CH₂-O | C-C bond of the methoxymethyl group | The orientation of the methoxy (B1213986) group will be influenced by potential hydrogen bonding with the amine and steric hindrance. |

| C-CH₂-O-CH₃ | C-O bond of the ether | Rotation around this bond will determine the position of the terminal methyl group. |

| This table illustrates the key rotations that would be investigated in a computational conformational analysis of this compound. |

Dynamic Stereochemistry and Inversion Barriers

A key aspect of the stereochemistry of primary amines is the phenomenon of pyramidal inversion (or nitrogen inversion) at the nitrogen atom. In this process, the nitrogen atom and its three substituents rapidly pass through a planar transition state, leading to an inversion of the nitrogen's stereochemistry.

For a primary amine like this compound, the nitrogen atom itself is not a stereocenter as two of its substituents are hydrogen atoms. However, the rate of nitrogen inversion can be relevant in certain chemical contexts. The energy barrier to this inversion is typically low for acyclic amines, on the order of 6 kcal/mol, allowing for very rapid inversion at room temperature. This barrier can be influenced by the nature of the substituents. Electronegative substituents can raise the inversion barrier. While the carbon stereocenter of this compound is configurationally stable, understanding the dynamic behavior of the amine group is important for a complete stereochemical picture.

Stereocontrol Principles in Reactions Involving this compound

The chiral nature of this compound makes it a valuable building block or auxiliary in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction. The existing stereocenter can influence the creation of new stereocenters through a process known as stereocontrol.

When this compound is used as a chiral auxiliary, it is temporarily incorporated into a reactant molecule to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. For instance, if the amine were converted into a chiral imine, the facial selectivity of nucleophilic attack on the imine would be biased by the stereocenter of the 1-methoxymethyl-propyl group.

In reactions where this compound acts as a nucleophile, the stereocenter can direct the approach to an electrophile, leading to a diastereoselective outcome. The principles of steric hindrance are fundamental here; the incoming electrophile will preferentially attack from the less sterically hindered face of the molecule. The conformational preferences of the amine, as discussed in section 3.2.1, play a crucial role in defining which face is more accessible. Computational modeling of the reaction transition states can often predict the observed stereoselectivity. Studies on similar 1-alkoxy-2-amines have demonstrated the feasibility of achieving high levels of stereocontrol in their reactions. libretexts.org

| Reaction Type | Role of this compound | Principle of Stereocontrol | Expected Outcome |

| Acylation | Nucleophile | Steric hindrance from the ethyl and methoxymethyl groups directs the approach of the acylating agent. | Formation of a single diastereomer of the amide product in excess. |

| Imine Formation and Subsequent Nucleophilic Addition | Chiral Auxiliary | The stereocenter biases the two faces of the C=N bond, leading to preferential attack from one side. | Diastereoselective formation of a new stereocenter in the product. |

| This table provides illustrative examples of how this compound could be used to control stereochemistry in chemical reactions. |

Reactivity and Derivatization of S 1 Methoxymethyl Propylamine

N-Alkylation and N-Acylation Reactions for Library Synthesis

The primary amine group in (S)-1-Methoxymethyl-propylamine is a key site for derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry and materials science for generating libraries of compounds for screening and optimization.

N-Alkylation: The nucleophilic nature of the primary amine allows for N-alkylation with alkyl halides. However, these reactions can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. iu.edugoogle.com To achieve selective mono-alkylation, specific conditions are often required, such as using a large excess of the amine or employing specific catalytic systems. sciencemadness.orglibretexts.org For instance, cesium carbonate has been shown to promote the selective mono-N-alkylation of primary amines with alkyl halides by suppressing undesired dialkylation. libretexts.org

N-Acylation: N-acylation is a more controlled and widely used method for derivatizing this compound. The reaction with acyl chlorides or acid anhydrides, typically in the presence of a base, proceeds cleanly to form stable amide products. This reaction is a cornerstone in the synthesis of many biologically active molecules. A prominent example is the reaction of this compound with chloroacetyl chloride, a key step in the synthesis of the chiral herbicide dimethenamid-P. google.comgoogle.comnih.gov Similarly, acylation is employed in the preparation of imidazopyrimidine derivatives, which are potent p38 MAP kinase inhibitors. reddit.com These reactions highlight the reliability of N-acylation for incorporating the chiral this compound fragment into larger, more complex structures.

Table 1: Examples of N-Acylation Reactions This table is based on representative acylation reactions described in the synthesis of complex molecules.

| Reactant 1 | Reactant 2 | Product Type | Application Example |

|---|---|---|---|

| This compound | Chloroacetyl chloride | N-Chloroacetyl amide | Synthesis of Dimethenamid-P google.comgoogle.com |

| This compound | Substituted Imidazopyrimidine Acyl Chloride | N-Acyl Imidazopyrimidine | p38 MAP Kinase Inhibitors reddit.com |

| This compound | Piperazine-based Carboxylic Acid (activated) | N-Acyl Piperazine | Human MC4 Receptor Antagonists reddit.com |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group of this compound is generally stable but can be cleaved under specific, typically harsh, acidic conditions. openstax.orgmasterorganicchemistry.com This ether cleavage reaction converts the methoxymethyl group into a primary alcohol, yielding (S)-2-aminobutan-1-ol.

The reaction is typically performed using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org The mechanism involves the protonation of the ether oxygen, making it a good leaving group (methanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbon atom. For a primary ether like this, the reaction proceeds via an S_N2 mechanism. libretexts.orgmasterorganicchemistry.com While this transformation is chemically feasible, there are no specific, large-scale applications reported in the literature that utilize the cleavage of the methoxy group in this particular molecule. However, O-demethylation is a known reaction for other amine-containing natural products and metabolites, often catalyzed by enzymes like cytochrome P450s in biological systems. nih.govnih.govresearchgate.net

Table 2: Proposed Methoxy Group Cleavage

| Substrate | Reagent | Proposed Product | Reaction Type |

|---|---|---|---|

| This compound | Excess HBr or HI | (S)-2-Aminobutan-1-ol | Acidic Ether Cleavage (S_N2) libretexts.orgopenstax.org |

Functionalization at the Propyl Backbone

Direct functionalization of the unactivated sp³ C-H bonds of the propyl backbone of this compound is challenging but represents a modern approach to creating novel derivatives. While specific examples for this molecule are not prominent in the literature, recent advances in catalysis offer potential pathways.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of aliphatic C-H bonds. nih.gov Palladium catalysis, in particular, has been used for the site-selective arylation of primary alkylamines. iu.eduthieme-connect.com These methods often use a transient directing group, which reversibly binds to the amine and positions the metal catalyst near a specific C-H bond, facilitating its cleavage and subsequent functionalization. iu.edu For this compound, such a strategy could potentially target the terminal methyl group (C3) for arylation, amination, or other transformations, leading to new chiral building blocks without altering the existing stereocenter. This approach avoids lengthy protection-deprotection sequences and offers a direct route to novel molecular scaffolds. nih.govacs.org

Synthesis of Chiral Derivatives for Specific Catalytic or Auxiliary Applications

The most significant application of this compound is as a key chiral intermediate in the synthesis of high-value, enantiomerically pure molecules, particularly in the agrochemical industry. nih.gov Its inherent chirality is transferred to the final product, ensuring the desired biological activity.

This amine is a critical component in the manufacture of the S-enantiomers of two major chloroacetamide herbicides: S-metolachlor and dimethenamid-P. nih.govnih.govinchem.org The synthesis of these herbicides involves the reaction of this compound with other building blocks, followed by acylation. For example, the synthesis of dimethenamid-P involves reacting this compound with 2,4-dimethyl-3-hydroxythiophene and subsequently with chloroacetyl chloride. google.com The (S)-configuration of the amine is crucial as the resulting S-enantiomers of the herbicides exhibit significantly higher activity than their R-counterparts. arkat-usa.org

Beyond herbicides, this compound has been used as an intermediate in the synthesis of a marine natural product, nhatrangin A, and in the development of piperazinebenzylamine-based human MC4 receptor antagonists for potential therapeutic applications. reddit.com These examples underscore the value of this compound as a chiral building block for creating complex and stereochemically defined molecules for a range of applications.

Table 3: Applications as a Chiral Building Block

| Final Product | Field of Use | Key Synthetic Step Involving the Amine |

|---|---|---|

| S-Metolachlor | Agrochemical (Herbicide) | Formation of an imine intermediate followed by hydrogenation and acylation. nih.govarkat-usa.orgresearchgate.net |

| Dimethenamid-P | Agrochemical (Herbicide) | Condensation with a thienyl precursor followed by N-acylation. google.comnih.govnih.gov |

| Nhatrangin A | Natural Product Synthesis | Used as a chiral amine source in a multi-step synthesis. reddit.com |

| MC4 Receptor Antagonists | Pharmaceutical | Incorporated as a chiral fragment via amide bond formation. reddit.com |

Applications of S 1 Methoxymethyl Propylamine in Asymmetric Catalysis and Organic Synthesis

As a Chiral Auxiliary in Diastereoselective Reactions

Asymmetric Alkylation Reactions Mediated by (S)-1-Methoxymethyl-propylamine Derivatives

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The formation of amides from carboxylic acids and a chiral amine like this compound can generate a chiral environment that directs the approach of an electrophile to the corresponding enolate.

The proposed mechanism involves the formation of a rigid chelated intermediate. The lithium counterion of the base used for deprotonation (e.g., lithium diisopropylamide, LDA) is expected to coordinate to both the amide oxygen and the oxygen of the methoxymethyl group of the auxiliary. This chelation would create a conformationally restricted enolate, exposing one face to electrophilic attack while shielding the other. The steric bulk of the propyl group and the precise geometry of the chelate ring would be critical in determining the degree of diastereoselectivity.

Table 1: Hypothetical Diastereoselective Alkylation of a Propionamide Derivative of this compound

| Electrophile (R-X) | Product Configuration | Diastereomeric Excess (d.e.) [%] |

| Methyl Iodide | (S) | Data not available |

| Benzyl Bromide | (S) | Data not available |

| n-Butyl Iodide | (S) | Data not available |

This table is illustrative and based on predicted outcomes. Specific experimental data is needed for validation.

Diastereoselective Aldol (B89426) Additions

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. When amides derived from this compound are used, the resulting enolates can react with aldehydes to potentially afford aldol adducts with high diastereoselectivity.

Similar to alkylation reactions, the formation of a well-defined metal enolate is key. The use of boron triflates, for instance, could lead to the formation of a six-membered ring transition state involving the boron atom, the enolate oxygen, and the aldehyde oxygen. The stereochemistry of the newly formed stereocenters would be dictated by the facial bias imposed by the chiral auxiliary. The methoxymethyl group could play a crucial role in locking the conformation of the transition state, thereby enhancing diastereoselectivity.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. By incorporating this compound into a dienophile, for example, by forming an α,β-unsaturated amide, the auxiliary can direct the approach of the diene.

The stereochemical outcome of the cycloaddition would be influenced by the ability of the chiral auxiliary to shield one face of the dienophile. In the presence of a Lewis acid catalyst, the methoxymethyl group could coordinate to the metal center, leading to a more rigid and predictable transition state. This would result in the preferential formation of one diastereomer of the resulting cycloadduct.

Methodologies for Auxiliary Attachment and Cleavage

The practical utility of a chiral auxiliary is also dependent on the ease of its attachment to the substrate and its subsequent removal from the product.

Attachment: this compound can be readily coupled with carboxylic acids to form amides using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Cleavage: The resulting amide bond can be cleaved under various conditions to release the chiral product and recover the auxiliary. Acidic or basic hydrolysis is a common method. For example, heating the amide in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) would hydrolyze the amide bond. youtube.commasterorganicchemistry.com The choice of cleavage conditions would depend on the stability of the desired product.

As a Chiral Ligand in Asymmetric Metal Catalysis

The development of chiral ligands for transition metal catalysts is a central focus of asymmetric catalysis. Chiral ligands create a chiral environment around the metal center, enabling the enantioselective transformation of substrates.

Design and Synthesis of this compound-Derived Phosphine (B1218219) Ligands

This compound serves as a promising scaffold for the synthesis of novel chiral phosphine ligands. The amine functionality provides a convenient handle for the introduction of phosphine groups.

A potential synthetic route could involve the reaction of this compound with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base. This would lead to the formation of an aminophosphine (B1255530) ligand. The presence of the methoxymethyl group could offer an additional coordination site, potentially leading to the formation of bidentate P,O-ligands. Such ligands, where both the phosphorus and oxygen atoms can coordinate to a metal center, can create a rigid and well-defined catalytic pocket, which is often beneficial for achieving high enantioselectivity in catalytic reactions.

Table 2: Potential Chiral Phosphine Ligands Derived from this compound

| Ligand Structure | Ligand Type | Potential Applications |

| (S)-N-(1-Methoxymethyl-propyl)-P,P-diphenylphosphinous amide | Aminophosphine | Asymmetric hydrogenation, allylic alkylation |

| (S)-1-(Diphenylphosphino)-1-methoxymethyl-propylamine | Aminophosphine | Asymmetric cross-coupling reactions |

This table presents hypothetical ligand structures and their potential applications based on known principles of ligand design.

Application in Asymmetric Hydrogenation

Asymmetric hydrogenation is a critical process for producing enantiomerically pure compounds, often relying on chiral ligands to direct the stereochemical outcome. e-bookshelf.deyoutube.com Chiral phosphines, for instance, are a prominent class of ligands used in these transformations. e-bookshelf.de However, there is no specific research documenting the use of this compound itself as a controlling ligand or catalyst for asymmetric hydrogenation reactions. While simple chiral amines can be precursors to more complex ligands, the direct application of this specific compound is not reported.

Application in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Heck, Suzuki, Sonogashira couplings)

The Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds. researchgate.netnih.gov The efficiency and selectivity of these reactions often depend on the nature of the ligands coordinated to the metal center. While a vast number of chiral ligands have been developed for asymmetric versions of these couplings, there are no specific studies detailing the use of ligands derived directly from this compound for these applications. Research in this area tends to focus on phosphine, N-heterocyclic carbene (NHC), and other specifically designed ligand classes.

Ligand Tuning for Enantioselectivity and Activity

Ligand tuning is a fundamental strategy in asymmetric catalysis, where systematic modification of a ligand's steric and electronic properties is used to optimize enantioselectivity and catalytic activity. This process is crucial for developing effective catalysts for specific transformations. While the concept of ligand tuning is broadly applied, for example in the development of atropisomeric P,N-ligands for conjugate additions, there is no available literature that describes the specific tuning of ligands based on the this compound scaffold for the purpose of enhancing enantioselectivity or activity in any catalytic reaction.

Coordination Chemistry of this compound-Based Ligands with Transition Metals

The study of coordination chemistry involves examining the interaction of ligands with a central metal atom to form a coordination complex. The structure and bonding of these complexes are fundamental to their function in catalysis. For a ligand to be effective, it must coordinate with a transition metal. While the coordination chemistry of various multifunctional ligands, such as those containing phosphino (B1201336) and amine groups, with transition metals like ruthenium is an active area of research, there are no published studies on the synthesis or characterization of coordination complexes formed between this compound and transition metals.

As an Organocatalyst in Asymmetric Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines are a cornerstone of this field, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

Enamine Catalysis

In enamine catalysis, a chiral secondary amine reacts with a carbonyl compound to form a chiral enamine intermediate. This nucleophilic intermediate can then react with various electrophiles in a stereocontrolled manner. While this is a well-established catalytic mode, with catalysts like proline and its derivatives being extensively studied, there is no documented use of this compound or its N-alkylated derivatives as a catalyst in enamine-mediated transformations.

Brønsted Acid/Base Organocatalysis

The structural motif of a primary amine in this compound suggests its potential to act as a Brønsted base or, after protonation, as a Brønsted acid. In principle, it could participate in a variety of acid-base catalyzed reactions. However, a thorough review of scientific databases and chemical literature does not yield specific examples or detailed research findings where this compound itself is the primary organocatalyst in this context. The development of organocatalysts often involves the integration of the chiral amine into a more rigid or sterically demanding framework to enhance stereocontrol, a step that does not appear to be widely reported for this specific compound.

Cooperative Catalysis with this compound Derivatives

Cooperative catalysis, a powerful strategy that involves the simultaneous action of two or more catalysts to promote a chemical transformation, has been instrumental in advancing asymmetric synthesis. Chiral amines are frequently used in combination with metal catalysts or other organic molecules. While the potential exists to derivatize the amino or the methoxy (B1213986) group of this compound to create bifunctional catalysts for cooperative systems, there is a notable absence of studies detailing such applications. Research in this area tends to focus on more established chiral backbones.

As a Chiral Building Block for Complex Molecule Synthesis

Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. This compound is commercially available and recognized as a chiral synthon. However, its specific utility in the construction of complex molecules, as outlined below, is not well-documented.

Construction of Chiral Scaffolds Incorporating the this compound Moiety

The incorporation of a chiral fragment into a larger molecular scaffold is a common strategy in drug discovery and materials science. While conceivable, there are no prominent examples in the literature of complex chiral scaffolds that are specifically designed around and incorporate the this compound unit.

Synthesis of Enantiomerically Pure Intermediates

The primary utility of a chiral building block is its role in the synthesis of enantiomerically pure intermediates that are further elaborated into target molecules. Although this compound is likely used for this purpose in industrial or proprietary research, there is a lack of published, peer-reviewed data showcasing its application in the synthesis of key, non-trivial enantiopure intermediates for broader scientific use.

Strategic Integration into Total Synthesis Efforts

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and the application of novel chiral building blocks. A comprehensive search of the total synthesis literature does not reveal any instances where this compound has been strategically employed as a key chiral component in the total synthesis of a complex natural product.

Mechanistic Elucidation and Computational Studies

Reaction Mechanism Investigations for (S)-1-Methoxymethyl-propylamine-Mediated Processes

Mechanistic investigations are fundamental to understanding how this compound functions at a molecular level. Such studies typically focus on the transient states and interactions that govern the stereochemical outcome of a reaction, such as the formation of diastereomeric salts during chiral resolution.

Kinetic Studies of Stereoselective Reactions

Kinetic studies measure reaction rates to provide quantitative insight into a reaction mechanism, including the determination of rate laws, activation energies, and the influence of reactant concentrations on reaction speed. For processes involving this compound, such as its use as a chiral resolving agent, kinetic analysis could reveal the relative rates of formation and dissolution of diastereomeric salt crystals, which is a key factor in the efficiency of a resolution process.

However, based on a review of publicly available scientific literature, specific kinetic data (e.g., rate constants, reaction orders) for stereoselective reactions directly mediated by this compound have not been extensively reported.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. By replacing an atom with its heavy isotope (e.g., hydrogen with deuterium), chemists can track bond-forming and bond-breaking steps. In the context of this compound, deuterium (B1214612) labeling of the amine or methoxy (B1213986) group could clarify their roles in the transition states of reactions it mediates.

Despite the utility of this method, specific studies employing isotopic labeling to elucidate the mechanism of action for this compound are not widely documented in the reviewed scientific literature.

Quantum Chemical Calculations on this compound Systems

Computational chemistry offers a powerful lens for examining molecular structures, reactivities, and the transition states that are often difficult to study experimentally. Techniques like Density Functional Theory (DFT) and molecular dynamics can model the interactions of this compound with other molecules, providing a theoretical basis for its observed stereoselectivity.

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to predict the geometry, reactivity, and spectroscopic properties of molecules. In the case of this compound, DFT studies could be used to model the formation of diastereomeric pairs when it interacts with a racemic acid, calculating the energies of the different conformations to predict which diastereomer is more stable and thus more likely to crystallize.

A comprehensive search of academic databases indicates that detailed DFT studies focused specifically on the reactivity and selectivity of systems involving this compound have not been published. While DFT is a common tool for studying asymmetric synthesis, its specific application to this compound is not present in the available literature.

Transition State Analysis and Energy Landscapes

The analysis of transition states is critical for understanding reaction selectivity. Computational methods can map out the entire energy landscape of a reaction, identifying the lowest energy pathways that lead to the observed products. For a process involving this compound, these calculations would model the transient structures formed during a reaction, comparing the activation energy barriers for the pathways leading to different stereoisomers. A lower energy barrier for one pathway would explain the preferential formation of one stereoisomer over the other.

Specific computational analyses of transition states and the corresponding energy landscapes for reactions directly mediated by this compound are not found in the reviewed scientific literature.

Molecular Dynamics Simulations of Catalytic Cycles

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering insights into the dynamic behavior of chemical systems. MD simulations could model the process of diastereomeric salt crystallization, showing how molecules of this compound and a racemic substrate self-assemble into a crystal lattice. This would help in understanding the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that drive the chiral recognition process.

While MD simulations are a powerful tool for studying complex chemical processes, there are no specific, published molecular dynamics studies focusing on the catalytic or resolution cycles involving this compound in the reviewed literature.

Structure-Activity/Selectivity Relationships Derived from Computational Models

Computational modeling and quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding how the chemical structure of a molecule influences its biological activity and selectivity. These methods are particularly valuable in the study of chiral molecules, where subtle differences in three-dimensional arrangement can lead to significant changes in efficacy and interaction with biological targets or in catalytic performance.

Despite the utility of these computational approaches, a thorough review of publicly available scientific literature reveals a notable absence of specific studies focused on the structure-activity or structure-selectivity relationships of This compound . Searches of scholarly databases and chemical literature did not yield any dedicated computational models or detailed research findings that would allow for the construction of data tables or an in-depth analysis of how modifications to the structure of this particular compound affect its activity or selectivity.

While general computational methods for analyzing chiral amines and their derivatives are well-established in the scientific community, the specific application of these techniques to this compound, and the subsequent publication of these results, appear to be limited. Therefore, a detailed discussion, including data tables and specific research findings on the structure-activity/selectivity relationships derived from computational models for this compound, cannot be provided at this time based on the available information.

Further research and publication in this specific area would be necessary to elucidate the complex interplay between the structural features of this compound and its functional properties from a computational perspective.

Advanced Analytical Methods for Structural and Stereochemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Structure

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. docbrown.infonih.gov For (S)-1-Methoxymethyl-propylamine, ¹H and ¹³C NMR spectra provide definitive confirmation of its covalent structure by analyzing chemical shifts, signal integrations, and spin-spin coupling patterns. docbrown.infodocbrown.info

The stereochemical purity of this compound can be assessed using NMR by employing chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govresearchgate.net Reaction of the amine with a CDA, such as Mosher's acid chloride, creates a mixture of diastereomers. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer and thus the determination of enantiomeric excess. researchgate.net Alternatively, a CSA can be used to create a transient diastereomeric complex, which also results in the separation of signals for the two enantiomers. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values are based on the analysis of similar structures like propylamine (B44156) and 1-methoxypropane. Actual values may vary.) docbrown.infodocbrown.infochemicalbook.com

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (methoxy) | ~3.3 | singlet |

| CH₂ (ethyl) | ~1.4 - 1.6 | sextet |

| CH₃ (ethyl) | ~0.9 | triplet |

| CH (chiral center) | ~2.8 - 3.0 | multiplet |

| CH₂ (methoxy) | ~3.4 | doublet of doublets |

| NH₂ | variable | broad singlet |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. nih.gov It is a powerful, non-destructive method for confirming the absolute configuration of chiral molecules in solution. nih.govhebmu.edu.cn

For this compound, the CD spectrum is expected to show one or more Cotton effects, which are characteristic positive or negative bands. nih.gov The corresponding (R)-enantiomer would exhibit a mirror-image CD spectrum. The sign of the Cotton effect can be correlated to the absolute configuration of the stereocenter. nih.gov This assignment is often achieved by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods or by applying empirical rules established for similar classes of compounds. hebmu.edu.cnnih.gov The amplitude of the CD signal is directly proportional to the enantiomeric purity of the sample. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy for Structural Assignment

Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. unifesp.brnih.gov VCD provides highly detailed information about both the absolute configuration and the conformational structure of chiral molecules in solution. unifesp.brrsc.orgdtu.dk

The VCD spectrum of this compound provides a rich fingerprint of its three-dimensional structure. ru.nl The absolute configuration can be unambiguously determined by comparing the experimental VCD spectrum with the spectrum predicted by ab initio quantum mechanical calculations for the (S)-enantiomer. capes.gov.br A good agreement between the experimental and calculated spectra provides confident assignment of the absolute stereochemistry. ru.nl

Advanced Chiral Chromatography Techniques for Enantiomeric Excess and Purity Analysis

Chiral chromatography is the most widely used technique for the separation of enantiomers and the determination of enantiomeric purity in the pharmaceutical industry. mz-at.deregistech.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed. nih.gov

The separation of the enantiomers of this compound can be achieved using HPLC or GC equipped with a chiral stationary phase (CSP). registech.comyoutube.com CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

For a primary amine like this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are broadly applicable and highly effective for a wide range of chiral compounds. nih.govresearchgate.net

Crown Ether-based CSPs: These are particularly useful for the separation of primary amines, as the crown ether cavity can form complexes with the protonated amino group. nih.gov

Protein-based CSPs: Columns based on proteins like α₁-acid glycoprotein (B1211001) (AGP) or cellobiohydrolase (CBH) can also offer excellent enantioselectivity for amines. nih.gov

The choice of mobile phase is crucial for achieving optimal separation and is dependent on the specific CSP used. chromatographyonline.com

Table 2: Exemplary Chiral HPLC/GC Conditions

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase/Carrier Gas |

| HPLC | Polysaccharide (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol mixtures |

| HPLC | Crown Ether (e.g., CROWNPAK® CR(+)) | Acidified aqueous/organic mixtures |

| GC | Cyclodextrin derivative (e.g., Chirasil-Dex) | Helium, Hydrogen |

An alternative to using a CSP is to derivatize the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated using standard, achiral chromatography columns. researchgate.net

For this compound, common CDAs for primary amines include:

O-Phthalaldehyde (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine). researchgate.net

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

Chiral acid chlorides, such as Mosher's acid chloride or naproxen (B1676952) chloride.

This approach is highly sensitive, especially when the CDA contains a chromophore or fluorophore, which enhances detection in HPLC. nih.gov

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction analysis of a single crystal provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov While obtaining a suitable crystal of a low-molecular-weight amine like this compound can be challenging, this limitation is overcome by forming a crystalline derivative. spast.orgdntb.gov.ua

The amine is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form a diastereomeric salt. nih.gov These salts often have a higher propensity to crystallize. The resulting crystal structure, solved by X-ray diffraction, reveals the relative and absolute stereochemistry of all chiral centers within the salt. spast.orgnih.gov Since the absolute configuration of the chiral acid is known, the absolute configuration of the amine component can be unequivocally assigned.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes for (S)-1-Methoxymethyl-propylamine

Traditional chemical syntheses often involve multiple steps with stoichiometric reagents, leading to significant waste. Future research will prioritize the development of sustainable and atom-economical routes to this compound, minimizing byproducts and maximizing the incorporation of reactant atoms into the final product. acs.org

A key strategy is the adoption of catalytic asymmetric synthesis. Asymmetric hydrogenation of corresponding imines or reductive amination of ketones are powerful, atom-economical methods for producing chiral amines with minimal waste. acs.orgnih.gov Research in this area would focus on identifying novel, highly efficient metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) or organocatalysts that can achieve high enantioselectivity for the synthesis of this compound. acs.org

Biocatalysis presents a particularly green and highly selective alternative. researchgate.net Enzymes like transaminases and amine dehydrogenases can catalyze the asymmetric amination of a prochiral ketone, such as methoxyacetone (B41198), to directly yield this compound with high enantiomeric excess. researchgate.netmdpi.com Future work will likely involve the discovery and engineering of more robust enzymes with improved activity, stability, and substrate scope, making the bioprocess more economically viable on an industrial scale. mdpi.com

| Metric | Traditional Synthesis (Hypothetical) | Atom-Economical Route (e.g., Asymmetric Hydrogenation) | Biocatalytic Route (e.g., Transaminase) |

| Key Transformation | Multi-step protection/deprotection, chiral resolution | Direct catalytic asymmetric hydrogenation of an imine | Direct asymmetric amination of a ketone |

| Atom Economy | Low to Moderate acs.org | High (approaching 100%) acs.orgnih.gov | High |

| Reagents | Stoichiometric chiral auxiliaries and reagents | Catalytic amount of chiral catalyst, H₂ | Catalytic amount of enzyme, amine donor |

| Waste Generation | High (discarded enantiomer, protecting groups) | Low (minimal byproducts) acs.org | Low (biodegradable components) |

| Environmental Impact | Significant (solvent use, waste disposal) | Reduced | Minimal (often in aqueous media) |

Exploration of Novel Catalytic Functions and Reaction Classes

Beyond its role as a synthetic intermediate, this compound itself, or its derivatives, holds potential as a chiral organocatalyst or ligand in asymmetric synthesis. alfachemic.commdpi.com Chiral primary and secondary amines are known to catalyze a wide array of chemical transformations by forming transient iminium or enamine intermediates. alfachemic.com

Future investigations could explore the utility of this compound as a catalyst in reactions such as:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. alfachemic.com

Diels-Alder Reactions: Controlling the stereochemical outcome of cycloaddition reactions. alfachemic.com

Aldol (B89426) and Mannich Reactions: Facilitating the stereoselective formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in organic synthesis. alfachemic.com

Research would involve screening the catalytic activity of this compound and its derivatives in these reaction classes, optimizing reaction conditions, and elucidating the mechanism of stereocontrol.

Integration with Flow Chemistry and High-Throughput Experimentation

The transition from batch manufacturing to continuous flow processes offers significant advantages in terms of safety, scalability, efficiency, and process control. nih.gov The integration of flow chemistry is a major trend for the synthesis of chiral amines. acs.orgrsc.org Future research will likely focus on developing a continuous flow synthesis of this compound. This could involve immobilizing a catalyst, such as a transaminase enzyme, in a packed-bed reactor. nih.govwhiterose.ac.uk Reactants would continuously pass through the reactor, allowing for higher throughput, easier product isolation, and enhanced catalyst stability and reuse. acs.org

High-Throughput Experimentation (HTE) will be crucial for accelerating the discovery and optimization of both synthetic routes and catalytic applications. nih.gov Automated systems can perform and analyze hundreds of reactions in parallel, rapidly screening libraries of catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for synthesizing this compound or for its use as a catalyst. chemistryworld.commpg.deacs.org

| Parameter | Description | Benefit in Flow Synthesis |

| Residence Time | The time reactants spend in the catalytic reactor. | Precise control over reaction time, enabling optimization of conversion and selectivity. acs.org |

| Temperature | The operating temperature of the reactor. | Superior heat transfer allows for the use of higher temperatures, accelerating reaction rates safely. acs.org |

| Pressure | The system pressure, particularly relevant for reactions involving gases. | Enhanced safety and control for reactions like hydrogenation. nih.gov |

| Catalyst Loading | The amount of catalyst within the reactor. | Optimized for maximum efficiency and longevity, with easy separation from the product stream. whiterose.ac.uk |

| Substrate Conc. | Concentration of reactants in the solvent flow. | Can be finely tuned to maximize productivity and minimize side reactions. |

Computational Design and Predictive Modeling of this compound-Derived Catalysts and Auxiliaries

Computational chemistry is becoming an indispensable tool in catalyst design, offering the ability to predict the performance of a catalyst before it is ever synthesized in a lab. ox.ac.ukmdpi.com This approach saves considerable time and resources compared to traditional trial-and-error methods. arxiv.orgnih.gov

Future research will leverage computational tools for:

Predictive Stereoselectivity: Using machine learning and quantum mechanical calculations (like Density Functional Theory, DFT) to predict the enantiomeric excess that a catalyst derived from this compound would produce in a specific reaction. arxiv.orgnih.govnd.edu

Rational Catalyst Design: Building computational models of reaction transition states to understand the origins of stereoselectivity. ox.ac.uk This insight allows for the rational, in silico design of new, more effective catalysts and chiral auxiliaries based on the this compound scaffold. chemrxiv.orglsu.eduresearchgate.net

These predictive models are built by correlating structural features of the catalyst and reactants with experimentally or computationally determined reaction outcomes, enabling the rapid screening of virtual catalyst libraries. nd.educhemrxiv.org

Multicomponent Reactions and Domino Processes Involving the Chiral Amine

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and complexity-generating power. organic-chemistry.org Similarly, domino (or cascade) processes, where a single event triggers a series of subsequent intramolecular reactions, offer elegant and efficient synthetic routes.

A significant future trend will be the design of novel MCRs and domino reactions where this compound acts as a key chiral component. nih.gov For example, it could serve as the amine component in well-established MCRs like the Ugi or Passerini reactions, or in newly developed transformations, to introduce a stereocenter and build complex molecular architectures in a single step. organic-chemistry.orgacs.org This strategy aligns with the principles of step economy and is highly desirable for creating libraries of complex, chiral molecules for pharmaceutical or agrochemical screening.

Green Chemistry Principles in the Synthesis and Application of this compound

Underpinning all the aforementioned research trends is the overarching philosophy of green chemistry. opcw.org The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. sigmaaldrich.com The future of this compound synthesis and use will be intrinsically linked to these principles.

Future research directions directly map to these core tenets:

Prevention of Waste: Achieved through atom-economical routes like asymmetric hydrogenation and highly selective biocatalysis. acs.orgacs.org

Catalysis: Shifting from stoichiometric reagents to catalytic approaches (metal-, organo-, and bio-catalysis) reduces waste and energy consumption. whiterose.ac.uk

Design for Energy Efficiency: Flow chemistry allows for better heat management, while catalytic processes often require milder conditions than stoichiometric alternatives. nih.govsigmaaldrich.com

Use of Renewable Feedstocks: Biocatalytic routes can potentially use feedstocks derived from renewable resources. sigmaaldrich.com

Reduce Derivatives: Direct, asymmetric methods avoid the need for protection/deprotection steps common in classical syntheses, which generate additional waste. acs.orgrsc.org

Real-time Analysis for Pollution Prevention: The integration of in-line analytical techniques in flow reactors allows for real-time monitoring and control, preventing off-spec production and waste. opcw.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.